(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 172913-96-1
VCID: VC21289944
InChI: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(=O)NC1
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

CAS No.: 172913-96-1

Cat. No.: VC21289944

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate - 172913-96-1

Specification

CAS No. 172913-96-1
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate
Standard InChI InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
Standard InChI Key KBNSUMIBERIFIT-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1
SMILES CC(C)(C)OC(=O)NC1CCC(=O)NC1
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(=O)NC1

Introduction

Chemical Identity and Nomenclature

Chemical Identifiers

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a well-characterized organic compound with established chemical identifiers. Its structure contains a chiral center at the 3-position of the piperidine ring, with the S-configuration being specifically relevant for various applications. The compound is registered in chemical databases with specific identifiers that enable its precise identification among similar compounds.

Structural Nomenclature

The IUPAC name for this compound is tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate . Other synonyms include:

  • (S)-tert-butyl 6-oxopiperidin-3-ylcarbamate

  • Carbamic acid, [(3S)-6-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester

The compound's molecular formula is C₁₀H₁₈N₂O₃, with a calculated molecular weight of 214.26 g/mol . This formula indicates the presence of two nitrogen atoms and three oxygen atoms, which are key components of its functional groups.

Chemical Structure and Properties

Molecular Structure

The molecular structure of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate features several important structural elements:

  • A six-membered piperidine ring with a nitrogen atom, forming the core structure

  • A ketone (oxo) group at position 6 of the piperidine ring

  • A carbamate group attached to the carbon at position 3

  • A tert-butyl group connected to the carbamate oxygen

  • A chiral center at the 3-position with the S-configuration

The three-dimensional structure is characterized by specific spatial arrangements dictated by the stereochemistry at the chiral center. This stereochemistry is represented in the isomeric SMILES notation as CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1, where the @ symbol indicates the specific stereochemistry at the chiral center .

Physical and Chemical Properties

Based on its structure, (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate possesses several notable physical and chemical properties:

  • The presence of the tert-butyl group contributes to its hydrophobic characteristics, affecting its solubility in non-polar solvents

  • The carbamate functional group enhances its potential for hydrogen bonding and increases its solubility in polar solvents

  • The ketone functional group at the 6-position of the piperidine ring influences its reactivity and stability

  • As a chiral molecule, it exists in two enantiomeric forms, with the (S)-configuration being specified in this compound

These properties collectively determine its behavior in various chemical reactions, its interactions with biological systems, and its utility in pharmaceutical research.

Structural Representation

The compound can be represented using various chemical notations:

  • InChI: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1

  • InChIKey: KBNSUMIBERIFIT-ZETCQYMHSA-N

  • Canonical SMILES: CC(C)(C)OC(=O)NC1CCC(=O)NC1

  • Isomeric SMILES: CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1

These notations are essential for accurate database searches and computational chemistry applications.

Structural Features and Reactivity

Functional Group Analysis

The reactivity and properties of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are largely determined by its functional groups:

  • Piperidine Ring: The six-membered heterocyclic ring containing one nitrogen atom serves as the core scaffold of the molecule. This structure is commonly found in many natural and synthetic compounds with biological activity .

  • Carbamate Group: The N-tert-butoxycarbonyl (Boc) protecting group is a key feature, commonly used in organic synthesis to protect amine groups. This group can be selectively cleaved under acidic conditions, making it valuable in multi-step syntheses .

  • Ketone Group: The carbonyl function at the 6-position of the piperidine ring can participate in various reactions characteristic of ketones, including nucleophilic additions, reductions, and condensations .

  • Secondary Amine: The NH group within the lactam portion of the molecule can participate in hydrogen bonding and serves as a potential site for further functionalization .

Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is critical to the compound's properties and potential biological activities. With the S-configuration at this position, the spatial arrangement of the carbamate group influences its interactions with chiral biological receptors and enzymes. This specific stereochemistry may be essential for certain applications, particularly in pharmaceutical development where enantiomeric purity can significantly impact efficacy and safety profiles .

Applications in Chemical Synthesis and Medicinal Chemistry

Role as a Building Block

The compound (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate serves as a versatile building block in organic synthesis. Its protected amine functionality, combined with the reactive ketone group, allows for selective modifications that can lead to complex molecules. This makes it particularly valuable in medicinal chemistry for the development of therapeutic agents .

Key applications include:

  • The Boc-protected amine can be selectively deprotected and subsequently functionalized to create diverse chemical libraries.

  • The ketone group provides a handle for introducing additional functionality through reactions such as reductions, reductive aminations, or nucleophilic additions.

  • The lactam moiety can be modified to access various heterocyclic scaffolds found in bioactive compounds.

Analytical Characterization

Spectroscopic Analysis

The structural characterization of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate can be accomplished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the structural features of the compound, including the stereochemistry at the chiral center .

  • Mass Spectrometry: This technique can confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure .

  • Infrared Spectroscopy: The presence of characteristic absorption bands for the carbamate carbonyl, ketone carbonyl, and N-H stretching frequencies can confirm the functional groups present in the molecule.

Quality Considerations

When sourcing (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate for research or synthetic applications, several quality parameters should be considered:

Chemical Identity Data Compilation

Comprehensive Chemical Identifiers

The following table provides a comprehensive compilation of the chemical identifiers for (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate:

ParameterValueSource
IUPAC Nametert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate
CAS Number172913-96-1
Alternative CAS Number1228566-94-6 (R-enantiomer)
PubChem CID15466433
Molecular FormulaC₁₀H₁₈N₂O₃
Molecular Weight214.26 g/mol
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
InChI KeyKBNSUMIBERIFIT-ZETCQYMHSA-N
Canonical SMILESCC(C)(C)OC(=O)NC1CCC(=O)NC1
Isomeric SMILESCC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1

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